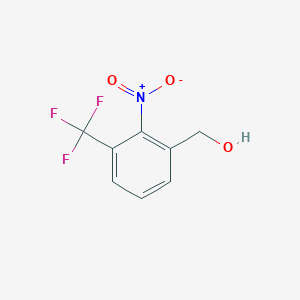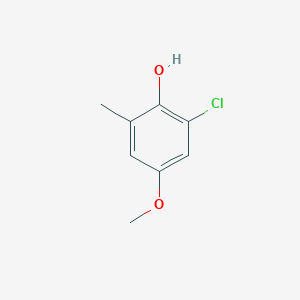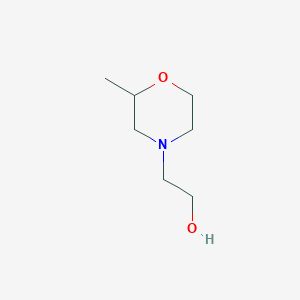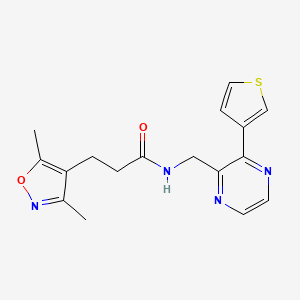
2-Nitro-3-(trifluoromethyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzyl alcohol structure. This compound is used in various chemical and industrial applications due to its unique properties.
作用机制
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and subsequently alter its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzyl alcohol typically involves the nitration of 3-(trifluoromethyl)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Nitro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Major Products Formed
Oxidation: 2-Nitro-3-(trifluoromethyl)benzaldehyde or 2-Nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Amino-3-(trifluoromethyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-Nitro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzyl alcohol
- 3-Nitro-4-(trifluoromethyl)benzyl alcohol
- 2-Nitro-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-Nitro-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group provides increased stability and lipophilicity compared to non-fluorinated analogs .
属性
IUPAC Name |
[2-nitro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-3,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGBUMPGPSFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)


![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)
![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)
![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)
![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)
